molecular formula C21H18FN3O3 B13372189 2-(2-fluorophenyl)-3-oxo-N-(4-pyridinylmethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

2-(2-fluorophenyl)-3-oxo-N-(4-pyridinylmethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13372189
M. Wt: 379.4 g/mol
InChI Key: MOBUQADWNYYHBM-RJPLPAITSA-N
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Description

2-(2-fluorophenyl)-3-oxo-N-(4-pyridinylmethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridinylmethyl group, and an epoxyisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-3-oxo-N-(4-pyridinylmethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the epoxyisoindole core, the introduction of the fluorophenyl group, and the attachment of the pyridinylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-3-oxo-N-(4-pyridinylmethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

2-(2-fluorophenyl)-3-oxo-N-(4-pyridinylmethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-oxo-N-(4-pyridinylmethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
  • N-(2-Fluorophenyl)-2-({2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethyl}sulfanyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-fluorophenyl)-3-oxo-N-(4-pyridinylmethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide stands out due to its unique epoxyisoindole core, which imparts distinct chemical and biological properties. Its specific structural features may confer advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4 g/mol

IUPAC Name

(1R,7S)-3-(2-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C21H18FN3O3/c22-14-3-1-2-4-15(14)25-12-21-8-5-16(28-21)17(18(21)20(25)27)19(26)24-11-13-6-9-23-10-7-13/h1-10,16-18H,11-12H2,(H,24,26)/t16-,17?,18?,21-/m0/s1

InChI Key

MOBUQADWNYYHBM-RJPLPAITSA-N

Isomeric SMILES

C1[C@]23C=C[C@H](O2)C(C3C(=O)N1C4=CC=CC=C4F)C(=O)NCC5=CC=NC=C5

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4F)C(=O)NCC5=CC=NC=C5

Origin of Product

United States

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